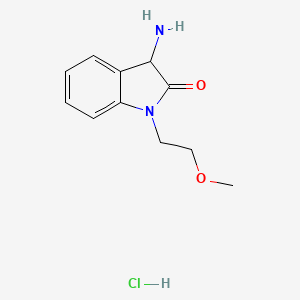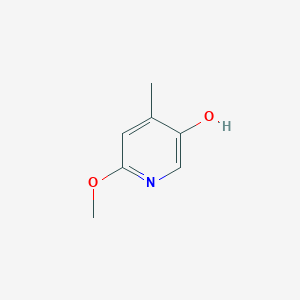
6-Methoxy-4-methylpyridin-3-ol
Vue d'ensemble
Description
“6-Methoxy-4-methylpyridin-3-ol” is a chemical compound with the molecular formula C8H11NO2. It has a molecular weight of 153.18 .
Molecular Structure Analysis
The InChI code for “6-Methoxy-4-methylpyridin-3-ol” is 1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“6-Methoxy-4-methylpyridin-3-ol” has a molecular weight of 153.18 .Applications De Recherche Scientifique
-
- Application : “6-Methoxy-4-methylpyridin-3-amine” is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically stored in a refrigerator and handled under room temperature conditions . The specific experimental procedures would depend on the nature of the chemical reaction being performed.
- Results or Outcomes : The outcomes of using this compound would vary based on the specific reaction it is used in .
-
- Application : Metal complexes of “2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol” have been studied for their antimicrobial and anticancer properties .
- Methods of Application : These metal complexes were synthesized and characterized using UV, IR, and NMR spectroscopy . They were then screened for antibacterial activity against various bacterial strains and antifungal activity against certain fungi . Antiproliferative activity was also tested against the human colorectal carcinoma (HCT116) cell line using the Sulforhodamine B assay .
- Results or Outcomes : The copper complex was found to be more potent than other complexes against all the pathogenic microbes and the HCT116 cancer cell line .
-
- Application : “6-Methoxy-4-methylpyridin-3-amine” is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically stored in a refrigerator and handled under room temperature conditions . The specific experimental procedures would depend on the nature of the chemical reaction being performed.
- Results or Outcomes : The outcomes of using this compound would vary based on the specific reaction it is used in .
-
- Application : “6-Methylpyridin-3-ol” is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically stored in a refrigerator and handled under room temperature conditions . The specific experimental procedures would depend on the nature of the chemical reaction being performed.
- Results or Outcomes : The outcomes of using this compound would vary based on the specific reaction it is used in .
-
- Application : “6-Methoxy-4-methylpyridin-3-amine” is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically stored in a refrigerator and handled under room temperature conditions . The specific experimental procedures would depend on the nature of the chemical reaction being performed.
- Results or Outcomes : The outcomes of using this compound would vary based on the specific reaction it is used in .
-
- Application : “6-Methylpyridin-3-ol” is a chemical compound used in various chemical reactions .
- Methods of Application : This compound is typically stored in a refrigerator and handled under room temperature conditions . The specific experimental procedures would depend on the nature of the chemical reaction being performed.
- Results or Outcomes : The outcomes of using this compound would vary based on the specific reaction it is used in .
Safety And Hazards
Propriétés
IUPAC Name |
6-methoxy-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)8-4-6(5)9/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYLQVYORMNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672272 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-methylpyridin-3-ol | |
CAS RN |
1086389-80-1 | |
| Record name | 6-Methoxy-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



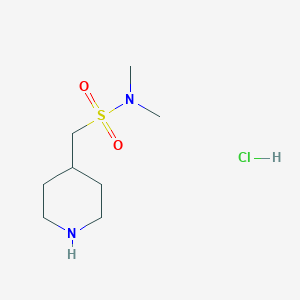
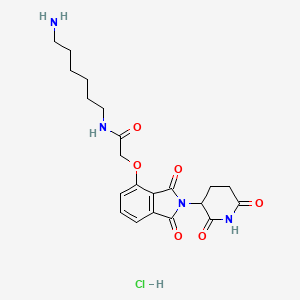
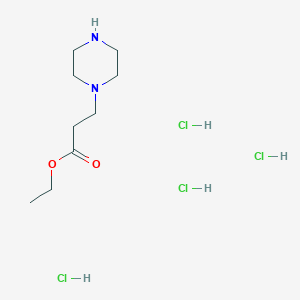
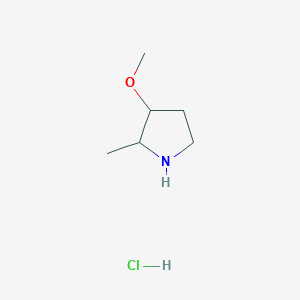
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
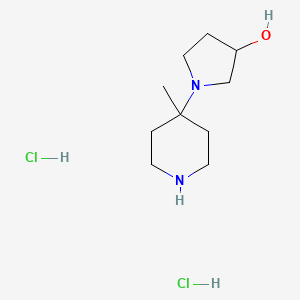
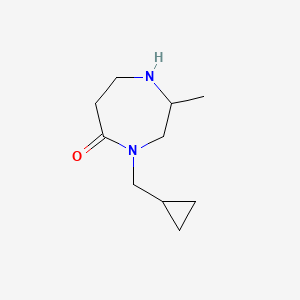
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
